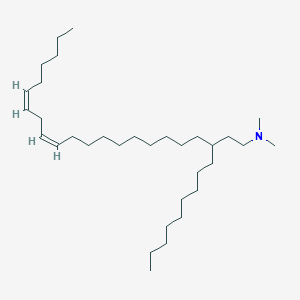
Einecs 234-375-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its high melting point of 498°C and boiling point of 900°C . Cupric bromide is used in various fields, including photography, medicine, and laser technology.
準備方法
Synthetic Routes and Reaction Conditions: Cupric bromide can be synthesized through several methods:
Reaction of Copper(II) Sulfate with Sodium Bromide: This reaction results in the formation of cupric bromide precipitate. [ \text{CuSO}_4 + 2 \text{NaBr} \rightarrow \text{CuBr}_2 + \text{Na}_2\text{SO}_4 ]
Reaction of Copper Oxide with Hydrobromic Acid: This method produces cupric bromide and water. [ \text{CuO} + 2 \text{HBr} \rightarrow \text{CuBr}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, cupric bromide is often produced by the reaction of copper metal with bromine or bromine water. The resulting product is then purified through crystallization and dehydration processes .
化学反応の分析
Cupric bromide undergoes various types of chemical reactions:
Oxidation and Reduction: Cupric bromide can be reduced to copper(I) bromide using reducing agents like sulfite. [ 2 \text{CuBr}_2 + \text{SO}_3^{2-} + \text{H}_2\text{O} \rightarrow 2 \text{CuBr} + \text{SO}_4^{2-} + 2 \text{HBr} ]
Substitution Reactions: Cupric bromide acts as a brominating agent in organic synthesis, where it substitutes bromine atoms into organic molecules.
Catalytic Reactions: It serves as a catalyst in various organic reactions, including cross-coupling and polymerization.
科学的研究の応用
Cupric bromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of cupric bromide involves its ability to generate reactive oxygen species (ROS) and release copper ions. These processes lead to oxidative stress, membrane disruption, and enzyme inhibition in biological systems . The compound’s antimicrobial properties are attributed to its ability to damage microbial cell membranes and degrade RNA .
類似化合物との比較
Cupric bromide can be compared with other copper halides:
Copper(I) Bromide (CuBr): Unlike cupric bromide, copper(I) bromide is a white diamagnetic solid that adopts a polymeric structure.
Copper(II) Chloride (CuCl₂): This compound is similar to cupric bromide but contains chloride ions instead of bromide.
Copper(II) Fluoride (CuF₂): Copper(II) fluoride is another related compound with distinct physical and chemical properties, including higher reactivity due to the presence of fluoride ions.
Cupric bromide stands out due to its unique applications in laser technology and its role as a brominating agent in organic synthesis.
特性
CAS番号 |
11129-27-4 |
|---|---|
分子式 |
Br2Cu |
分子量 |
223.35 g/mol |
IUPAC名 |
copper;dibromide |
InChI |
InChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2 |
InChIキー |
QTMDXZNDVAMKGV-UHFFFAOYSA-L |
正規SMILES |
[Cu+2].[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





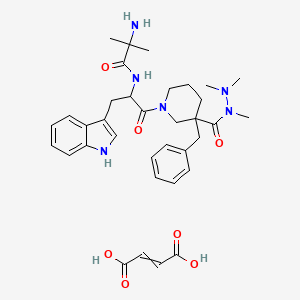
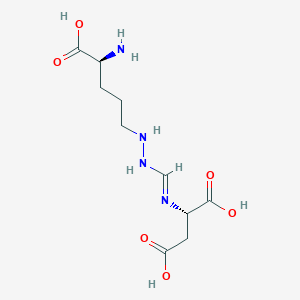
![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)
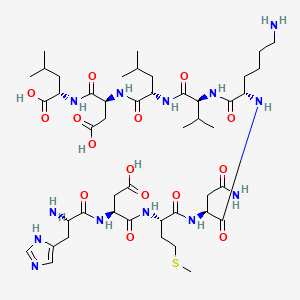

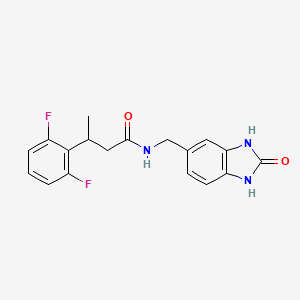
![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
